

Application Notes and Protocols for the Preparation of Aza-Ovalene Derivatives

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Compound of Interest

Compound Name: Ovalene

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Introduction

Aza-**ovalenes** are a subclass of nitrogen-doped polycyclic aromatic hydrocarbons (N-PAHs) that have garnered interest due to their unique electronic and optical properties. The incorporation of nitrogen atoms into the polycyclic aromatic framework significantly modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing their charge-transport characteristics, light absorption, and emission spectra.[1][2] These properties make them promising candidates for applications in organic electronics, chemosensors, and potentially as scaffolds in medicinal chemistry.[1] While the direct biological applications of aza-**ovalenes** are still an emerging field of research, their structural similarity to other polycyclic aromatic hydrocarbons suggests potential interactions with biological systems, such as DNA intercalation and modulation of specific signaling pathways.[3] This document provides a detailed protocol for the synthesis of a specific diaza-**ovalene** derivative and discusses potential biological signaling pathways that may be relevant to this class of compounds.

Data Presentation

Table 1: Synthesis of Diaza-ovalene 5 - Reactants and Yield

Step	Starting Material	Reagents	Product	Yield
1	Bisanthene-Mes	POCl ₃ , DMF, DCE	1-formyl-bisanthene-Mes (Compound 1)	Not Reported
2	1-formyl-bisanthene-Mes (Compound 1)	POCl ₃ , DMF, DCE	1,6-diformyl-bisanthene-Mes (Compound 2)	Not Reported
3	1,6-diformyl-bisanthene-Mes (Compound 2)	TMSN ₃ , TFA, TfOH	Diaza-ovalene 5	47%

Table 2: Characterization Data for Diaza-ovalene 5

Characterization Method	Data
¹ H NMR (500 MHz, CDCl ₃)	δ (ppm) 10.69 (s, 2H), 9.32 (d, J = 10.0 Hz, 2H), 9.13 (d, J = 5.0 Hz, 2H), 9.06 (d, J = 5.0 Hz, 2H), 8.83(d, J = 10.0 Hz, 2H), 7.41 (s, 4H), 2.68 (s, 6H), 1.92 (s, 12H)
¹³ C NMR (125 MHz, CDCl ₃)	δ (ppm) 147.9, 144.9, 138.3, 138.3, 138.2, 138.1, 138.1, 134.8, 134.4, 130.3, 129.6, 129.2, 128.9, 128.9, 128.8, 127.0, 126.9, 126.6, 125.3, 122.5, 121.9, 119.9, 119.1, 116.3, 21.5, 20.6, 20.5, 20.5
MALDI-TOF (M+H) ⁺	Calculated for C ₄₈ H ₃₂ N ₂ : 637.2638; Found: 637.2627

Experimental Protocols

Synthesis of Diaza-ovalene 5

This protocol is adapted from the supplementary information of the publication by Zhou et al., Org. Lett. 2021, 23, 21, 8640-8644.

Materials:

- 1,6-diformyl-bisanthene-Mes (Compound 2)
- Trimethylsilyl azide (TMSN_3)
- Trifluoroacetic acid (TFA)
- Trifluoromethanesulfonic acid (TfOH)
- Ethyl acetate
- Aqueous Sodium Hydroxide (NaOH , 2 M)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate
- Two-neck round-bottom flask (150 mL)
- Magnetic stirrer and stir bar
- Oil bath

Procedure:

- To a 150 mL two-neck round-bottom flask, add 1,6-diformyl-bisanthene-Mes (Compound 2) (642.26 mg, 1 mmol) and 15 mL of trifluoroacetic acid (TFA) under air.
- Add trimethylsilyl azide (TMSN_3) (2.304 g, 2 mmol) to the mixture.
- Subsequently, add trifluoromethanesulfonic acid (TfOH) (750.40 mg, 5.0 mmol) to the flask.
- Stir the resulting mixture in an oil bath at 60 °C for 12 hours.

- After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer with aqueous NaOH (2 M, 80 mL).
- Dry the organic layer over anhydrous Na₂SO₄.
- Remove the solvents via rotary evaporation.
- Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:2 v/v) as the eluent.
- The final product, Diaza-**ovalene** 5, is obtained as a yellow solid (301.86 mg, 47% yield).

Visualizations

Synthetic Workflow for Diaza-ovalene 5

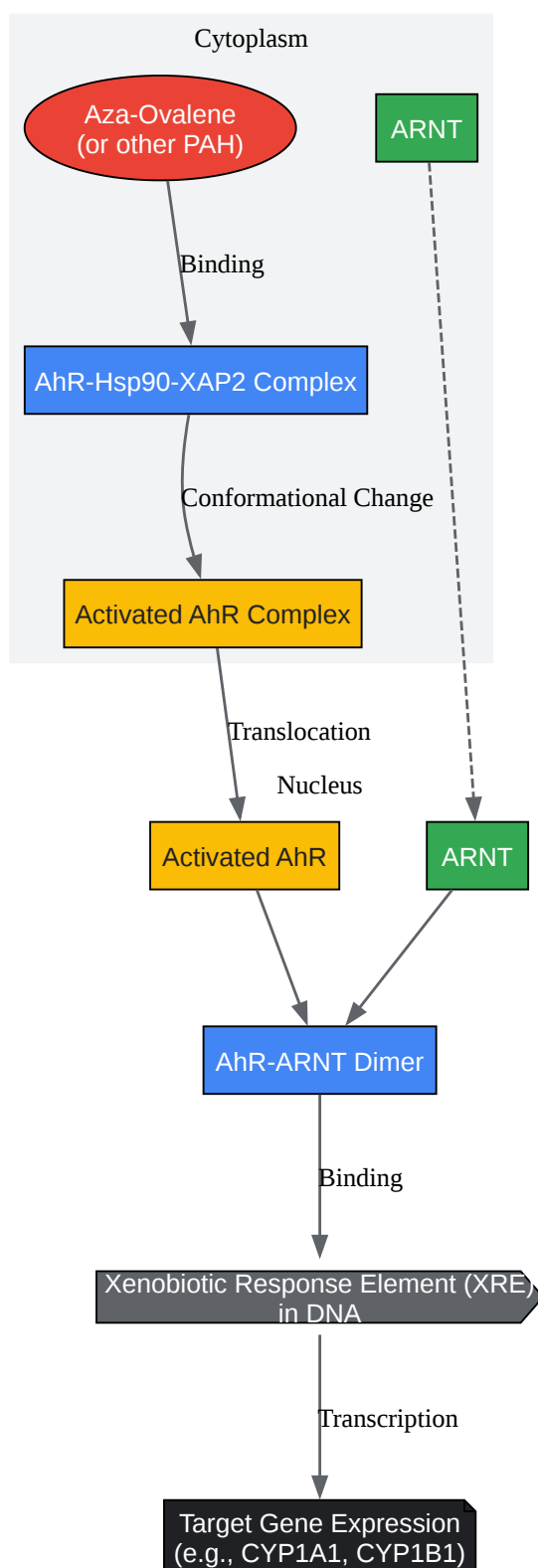


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Caption: Synthetic route to Diaza-**ovalene** 5.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Polycyclic aromatic hydrocarbons are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of this pathway can lead to the expression of genes involved in metabolism, including cytochrome P450 enzymes, and has been linked to toxicological responses and carcinogenesis.^{[4][5]}



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Caption: Aryl Hydrocarbon Receptor signaling pathway.

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